1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione
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Overview
Description
1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features two trimethoxyphenyl groups attached to a hepta-diene backbone, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base, followed by a series of condensation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Antioxidant Activity: The presence of methoxy groups enhances its ability to scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound modulates the activity of inflammatory mediators, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of trimethoxy groups, which enhance its bioactivity and stability compared to other similar compounds. This structural feature allows for more effective interaction with molecular targets and improved pharmacokinetic properties.
Properties
CAS No. |
191608-60-3 |
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Molecular Formula |
C25H28O8 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,7-bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C25H28O8/c1-28-20-11-16(12-21(29-2)24(20)32-5)7-9-18(26)15-19(27)10-8-17-13-22(30-3)25(33-6)23(14-17)31-4/h7-14H,15H2,1-6H3 |
InChI Key |
SDNAMNDIWKXJAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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